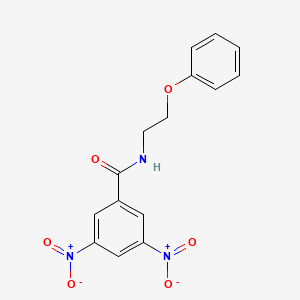

3,5-dinitro-N-(2-phenoxyethyl)benzamide

Description

3,5-Dinitro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C15H13N3O6 It is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzamide ring and a phenoxyethyl group attached to the nitrogen atom

Properties

Molecular Formula |

C15H13N3O6 |

|---|---|

Molecular Weight |

331.28 g/mol |

IUPAC Name |

3,5-dinitro-N-(2-phenoxyethyl)benzamide |

InChI |

InChI=1S/C15H13N3O6/c19-15(16-6-7-24-14-4-2-1-3-5-14)11-8-12(17(20)21)10-13(9-11)18(22)23/h1-5,8-10H,6-7H2,(H,16,19) |

InChI Key |

FRKVVFHMWOPPPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(2-phenoxyethyl)benzamide typically involves the nitration of N-(2-phenoxyethyl)benzamide. The process can be summarized as follows:

Nitration Reaction: N-(2-phenoxyethyl)benzamide is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions of the benzamide ring.

Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically below 30°C, to prevent over-nitration and decomposition of the product.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 3,5-diamino-N-(2-phenoxyethyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,5-dinitrobenzoic acid and 2-phenoxyethylamine.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the primary applications of 3,5-dinitro-N-(2-phenoxyethyl)benzamide is its role as an antiviral agent. Research indicates that derivatives of this compound can effectively inhibit the replication of viruses, including the Hepatitis C virus (HCV). This property is attributed to its ability to interfere with viral replication mechanisms, making it a candidate for further development in antiviral therapies .

Receptor Antagonism

The compound has also been studied for its antagonistic effects on neurokinin receptors (NK(1) and NK(2)). A related compound demonstrated balanced dual receptor antagonist activities, suggesting that modifications to the benzamide structure can enhance therapeutic effects against conditions like asthma by blocking bronchoconstriction . This highlights the potential for developing new treatments for respiratory diseases.

Antiplasmodial Activity

Additionally, compounds structurally related to this compound have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have revealed that specific modifications to the phenoxybenzamide structure can lead to enhanced efficacy against different strains of the parasite . This opens avenues for developing novel antimalarial drugs.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research has demonstrated that variations in substituents on the benzamide moiety significantly influence both antiviral and antiplasmodial activities. For instance, certain substitutions have been linked to improved receptor binding affinities and enhanced potency against targeted pathogens .

Chiral Derivatization

The compound serves as a chiral derivatizing agent in analytical chemistry. It can be utilized to convert enantiomers into diastereoisomers, facilitating their separation and analysis via techniques such as nuclear magnetic resonance (NMR) spectroscopy. This application is particularly valuable in the pharmaceutical industry, where the purity and stereochemistry of drug compounds are critical .

Agricultural Applications

While primarily studied for its medicinal properties, there is potential for this compound in agricultural applications as well. Compounds with similar structures have been investigated for their herbicidal properties, suggesting that derivatives could be developed as effective agrochemicals . Further research into this area could lead to advancements in sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2-phenoxyethyl)benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes. The nitro groups can undergo redox cycling, generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

3,5-Dinitrobenzamide: Lacks the phenoxyethyl group, making it less hydrophobic and potentially altering its biological activity.

N-(2-Phenoxyethyl)benzamide: Lacks the nitro groups, which may reduce its reactivity and potential biological effects.

3,5-Dinitro-N-(1-phenylethyl)benzamide: Similar structure but with a different substituent on the nitrogen atom, which can influence its chemical and biological properties.

Uniqueness

3,5-Dinitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of nitro groups and a phenoxyethyl substituent, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

3,5-Dinitro-N-(2-phenoxyethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core substituted with two nitro groups at the 3 and 5 positions, along with a phenoxyethyl side chain. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3,5-dinitrobenzamides exhibit considerable activity against Mycobacterium tuberculosis (MTB). For instance, several compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains of MTB, indicating strong potential as anti-tubercular agents .

| Compound | MIC against MTB H37Rv (μg/mL) | Activity against MDR Strains (μg/mL) |

|---|---|---|

| D5 | 0.0625 | <0.016 |

| D6 | 0.0625 | <0.125 |

| D7 | 0.0625 | <0.125 |

| D12 | 0.0625 | <0.125 |

These findings suggest that modifications to the benzamide structure can enhance its antimicrobial efficacy.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

For example, one study evaluated a related compound and found that it inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), leading to reduced proliferation of HepG2 hepatocellular carcinoma cells .

The biological activity of this compound is likely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids due to the presence of nitro groups. This interaction can lead to structural alterations in these biomolecules, potentially disrupting their normal functions .

Case Studies

- Antitubercular Efficacy : A series of studies have demonstrated the effectiveness of dinitrobenzamide derivatives against both drug-susceptible and multidrug-resistant strains of MTB. The lead compound D6 was noted for its favorable pharmacokinetic profile and safety .

- Cytotoxicity in Cancer Cells : In vitro assays have shown that specific derivatives can significantly inhibit cell growth in cancer lines such as HepG2 and MCF-7, with IC50 values indicating potent antiproliferative effects . Flow cytometry analysis revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.